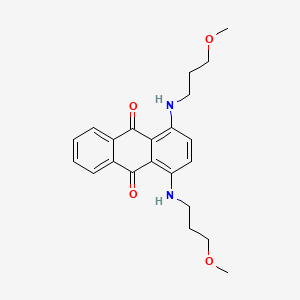
1,4-Bis((3-methoxypropyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields such as dye manufacturing, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis((3-methoxypropyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have significant applications in dye manufacturing and medicinal chemistry .
Scientific Research Applications
1,4-Bis((3-methoxypropyl)amino)anthraquinone has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1,4-Bis((3-methoxypropyl)amino)anthraquinone involves its interaction with cellular components such as DNA and proteins. It primarily targets topoisomerase enzymes, inhibiting their activity and thereby preventing DNA replication and transcription . This mechanism is crucial for its anticancer properties, as it leads to the apoptosis of cancer cells .
Comparison with Similar Compounds
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
- 1,4-Dimethoxyanthraquinone
Comparison: 1,4-Bis((3-methoxypropyl)amino)anthraquinone stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced solubility and stability, making it more suitable for industrial applications and therapeutic use .
Properties
CAS No. |
93964-12-6 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,4-bis(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-10-18(24-12-6-14-28-2)20-19(17)21(25)15-7-3-4-8-16(15)22(20)26/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3 |
InChI Key |
BUXFGXZGTHYNIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


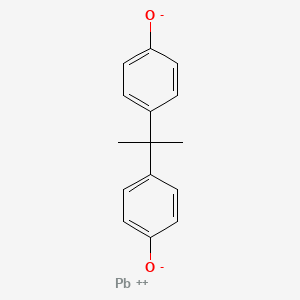
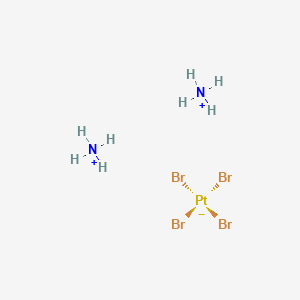
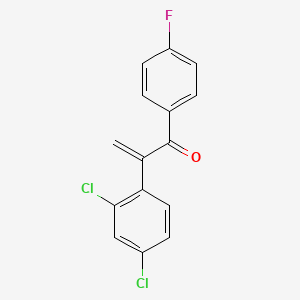
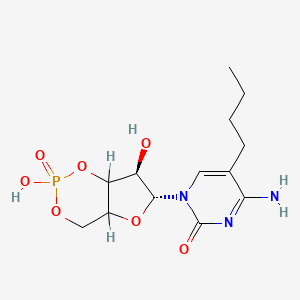
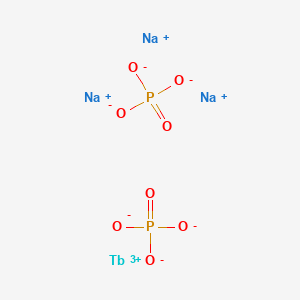

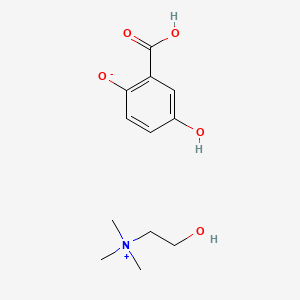
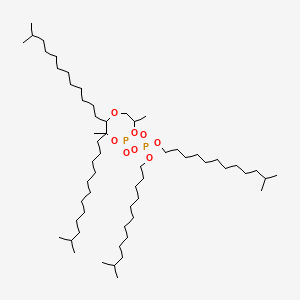
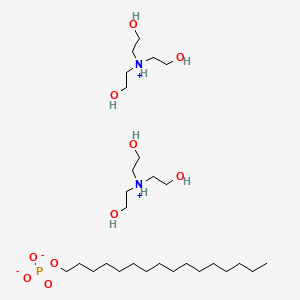

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

